molecular formula C22H24N8O B12958106 6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine

6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine

Cat. No.: B12958106
M. Wt: 416.5 g/mol
InChI Key: CODOEMQMKTTYRW-UHFFFAOYSA-N
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Description

6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine is a complex organic compound that features a unique structure combining imidazo[4,5-b]pyridine, pyridine, and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the pyridine and pyrimidine rings through various coupling reactions. Common reagents used in these steps include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar imidazo-pyridine core but differ in their substitution patterns and additional functional groups.

    Pyrimidinyl-pyridines: These compounds feature a pyrimidine ring linked to a pyridine ring, similar to the target compound but with different substituents.

Uniqueness

6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine is unique due to its specific combination of imidazo[4,5-b]pyridine, pyridine, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H24N8O

Molecular Weight

416.5 g/mol

IUPAC Name

6-imidazo[4,5-b]pyridin-1-yl-N-[5-(2-piperidin-1-ylethoxy)pyridin-2-yl]pyrimidin-4-amine

InChI

InChI=1S/C22H24N8O/c1-2-9-29(10-3-1)11-12-31-17-6-7-19(24-14-17)28-20-13-21(26-15-25-20)30-16-27-22-18(30)5-4-8-23-22/h4-8,13-16H,1-3,9-12H2,(H,24,25,26,28)

InChI Key

CODOEMQMKTTYRW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CN=C(C=C2)NC3=CC(=NC=N3)N4C=NC5=C4C=CC=N5

Origin of Product

United States

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